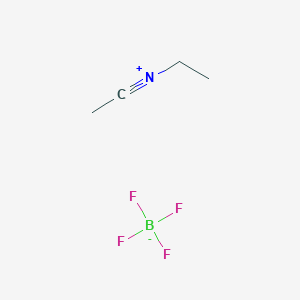
N-Ethylidyneethanaminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylidyneethanaminium tetrafluoroborate is a chemical compound that features a tetrafluoroborate anion paired with an N-ethylidyneethanaminium cation. This compound is known for its unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylidyneethanaminium tetrafluoroborate can be synthesized through ionic exchange reactions. One common method involves the reaction between tetraalkyl ammonium tetrafluoroborate and nitric anhydride in a medium that lacks basic properties . This method avoids the use of highly volatile and toxic components, making it more efficient and safer.
Industrial Production Methods
Industrial production of this compound often involves automated synthesis procedures. For instance, the use of ammonium hydroxide for fluoride elution and boron trifluoride-methanol complex dissolved in acetonitrile as a precursor has been reported . This method ensures high radiochemical yields and purities, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Ethylidyneethanaminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can also be reduced under specific conditions.
Substitution: The tetrafluoroborate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitric anhydride, ammonium hydroxide, and boron trifluoride-methanol complex . These reactions typically occur under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nitric anhydride can produce nitronium tetrafluoroborate, which is a versatile nitrating agent .
Scientific Research Applications
N-Ethylidyneethanaminium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in imaging studies, such as positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of N-Ethylidyneethanaminium tetrafluoroborate involves its ability to act as a weakly coordinating anion. The tetrafluoroborate anion is symmetrical and composed of highly electronegative fluorine atoms, which diminish its basicity and nucleophilicity . This property makes it an effective reagent in various chemical reactions, particularly those involving cationic intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethylidyneethanaminium tetrafluoroborate include:
- Hexafluorophosphate (PF6-)
- Hexafluoroantimonate (SbF6-)
- Perchlorate (ClO4-)
Uniqueness
This compound is unique due to its weakly coordinating nature and high solubility in organic solvents . Unlike perchlorate, which forms potentially explosive derivatives with organic compounds, tetrafluoroborate is safer and more stable . Additionally, its ability to act as a scavenger of excess reagents in certain reactions further enhances its utility in various applications .
Properties
CAS No. |
462-35-1 |
|---|---|
Molecular Formula |
C4H8BF4N |
Molecular Weight |
156.92 g/mol |
IUPAC Name |
N-ethylacetonitrilium;tetrafluoroborate |
InChI |
InChI=1S/C4H8N.BF4/c1-3-5-4-2;2-1(3,4)5/h3H2,1-2H3;/q+1;-1 |
InChI Key |
HHVVEXVMCIRJBZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















